2-Chlorophenyl diphenylacetate

Description

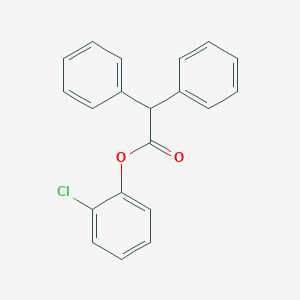

2-Chlorophenyl diphenylacetate is an ester derivative of diphenylacetic acid, characterized by a 2-chlorophenyl group esterified to the diphenylacetate backbone. The chlorine substitution at the ortho position of the phenyl ring likely influences electronic properties and steric interactions, which can modulate biological activity and metabolic stability.

Properties

Molecular Formula |

C20H15ClO2 |

|---|---|

Molecular Weight |

322.8 g/mol |

IUPAC Name |

(2-chlorophenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C20H15ClO2/c21-17-13-7-8-14-18(17)23-20(22)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |

InChI Key |

QPEVQYPOGGCKEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield diphenylacetic acid and 2-chlorophenol:

-

Conditions :

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon, followed by cleavage of the ester bond .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2-chlorophenyl group participates in NAS reactions, particularly under catalytic conditions:

Example Reaction :

Mechanism :

-

Oxidative addition of Cu(II) to the C–Cl bond.

-

Ammonia acts as a nucleophile, displacing chloride via a σ-complex intermediate .

Transition Metal-Catalyzed Cross-Coupling

The chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :

-

Conditions :

Mechanism :

-

Oxidative addition of Pd(0) to the C–Cl bond.

-

Transmetalation with boronic acid.

C–H Activation and Functionalization

The diphenylacetate backbone undergoes regioselective C–H olefination under palladium catalysis:

Example :

-

Conditions :

Mechanism :

-

Pd(II)-mediated C–H activation forms a cyclopalladated intermediate.

-

Olefin insertion and reductive elimination yield the functionalized product .

Radical Reactions

Under UV light or radical initiators, the compound participates in homolytic cleavage reactions:

Example :

-

Conditions :

Mechanism :

-

AIBN generates radicals that abstract hydrogen from the ester.

-

Radical intermediates undergo recombination or chain propagation .

Cycloaddition Reactions

The compound engages in Diels-Alder reactions with dienes:

Example :

Mechanism :

Concerted [4+2] cycloaddition between the electron-deficient dienophile (ester) and diene .

Mechanistic Insights

-

Steric Effects : Bulky diphenyl groups hinder nucleophilic attack at the ester carbonyl, favoring C–Cl bond reactivity .

-

Electronic Effects : The chlorine atom enhances electrophilicity at the ortho position, directing metal-catalyzed reactions .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing transition states .

Comparison with Similar Compounds

N-(2-Chloroethyl)-4-Piperidinyl Diphenylacetate (4-DAMP Mustard)

Structural Features : A chloroethylamine derivative of diphenylacetate, synthesized to act as an irreversible muscarinic receptor antagonist .

Key Findings :

- Reactivity : Converts to an aziridinium ion in aqueous solution (pH 7.4, 37°C) with a half-life of 5.7 minutes. The aziridinium ion exhibits 75% yield and higher potency for muscarinic receptors than the parent compound.

- Receptor Selectivity : Demonstrates tissue-dependent alkylation rates:

- Pharmacological Impact : Causes irreversible blockade of muscarinic agonist-induced contractions in rat ileum, persisting after extensive washing.

Comparison with 2-Chlorophenyl Diphenylacetate :

The chloroethylamine moiety in 4-DAMP mustard introduces irreversible binding via alkylation, unlike the ester-based this compound, which likely acts reversibly. The chlorine position (on the ethylamine chain vs. phenyl ring) dictates divergent mechanisms of action.

Methyl 2-Chloro-2,2-Diphenylacetate

Structural Features : Methyl ester variant with chlorine substitution on the diphenylacetate core (C15H13ClO2) .

Key Properties :

- Molecular Formula : C15H13ClO2.

- Functional Groups : Chlorine atom at the central carbon, two phenyl groups, and a methyl ester.

- Reactivity : Predicted to undergo hydrolysis under acidic/basic conditions, similar to other esters.

The absence of a piperidinyl or chloroethyl chain limits alkylation capacity.

2-Chlorophenylacetic Acid (NSC 4613)

Structural Features : Free acid form with a 2-chlorophenyl group (C8H7ClO2) .

Key Properties :

- Acidity : pKa ~3.5 (estimated for phenylacetic acid analogs).

- Applications : Intermediate in synthesis of pharmaceuticals and agrochemicals.

Comparison with this compound :

The carboxylic acid group in NSC 4613 increases polarity and hydrogen-bonding capacity, contrasting with the ester’s hydrophobicity. This difference impacts bioavailability and target engagement.

Methyl 2-[(4-Chlorophenyl)Sulfonyl]Amino-2-Phenylacetate

Structural Features: Sulfonamide-linked 4-chlorophenyl and phenyl groups (C16H15ClNO4S) . Key Properties:

- Functional Groups: Sulfonylamino group introduces hydrogen-bond acceptor sites.

- Potential Applications: Sulfonamides are common in protease inhibitors and antibiotics.

Comparison with this compound: The sulfonylamino group enhances binding to polar enzyme pockets, whereas the diphenylacetate ester may favor interactions with hydrophobic receptor domains.

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chlorophenyl diphenylacetate, and how can purity be validated?

- Methodology : The compound can be synthesized via esterification of diphenylacetic acid with 2-chlorophenol using acid catalysts (e.g., H₂SO₄) under reflux. Purification typically involves recrystallization from ethanol or column chromatography. Validate purity via:

- HPLC (retention time comparison with standards).

- Melting point analysis (compare to literature values, e.g., ~540–542°C for similar esters ).

- IR spectroscopy to confirm ester carbonyl peaks (~1740–1760 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?

- Key Methods :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for chlorophenyl groups) and ester carbonyl carbons (δ ~170 ppm). Compare splitting patterns to differentiate substituents .

- Mass spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or phenyl groups) .

- FTIR : Monitor unique carbonyl frequencies; for example, diphenylacetate esters exhibit shifts in C=O stretches depending on substituent electron-withdrawing effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers away from oxidizing agents.

- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

- Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How does this compound interact with muscarinic receptors, and what experimental models are suitable for studying its pharmacological effects?

- Approach :

- Use radioligand binding assays with M1-M5 receptor subtypes to quantify affinity (e.g., competition with [³H]-N-methylscopolamine).

- Functional studies (e.g., G protein-coupled receptor scintillation proximity assays ) can assess efficacy in intracellular signaling pathways .

- Note: Structural analogs like diphenylacetate esters have shown subtype-selective binding, suggesting chlorine substituents may modulate receptor internalization kinetics .

Q. What contradictions exist in reported carbonyl-stretching frequencies for diphenylacetate esters, and how can they be resolved experimentally?

- Analysis :

- Discrepancies arise from solvent polarity (e.g., CCl₄ vs. CHCl₃) and concentration effects. For example, phenyl diphenylacetate shows C=O stretches at 1745 cm⁻¹ in CCl₄ but shifts to 1735 cm⁻¹ in CHCl₃ .

- Standardize measurements using dilute solutions (<0.01 M) and non-polar solvents to minimize intermolecular interactions. Compare results with computational models (DFT calculations) .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

- Methods :

- Conduct hydrolysis studies under varying pH/temperature to identify breakdown products (e.g., diphenylacetic acid and 2-chlorophenol).

- Use LC-MS/MS to track degradation intermediates.

- Evaluate photolytic stability via UV irradiation experiments; chlorinated aromatics often exhibit slow degradation, requiring advanced oxidation processes (e.g., TiO₂ photocatalysis) .

Q. How can chiral resolution of this compound be achieved for enantioselective pharmacology studies?

- Strategies :

- Employ chiral HPLC columns (e.g., amylose-based stationary phases) with hexane/isopropanol mobile phases.

- Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) .

- Validate enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR .

Data Contradiction & Validation

Q. Why do reported melting points for diphenylacetate esters vary across studies, and how should researchers address this?

- Resolution :

- Variations arise from impurities or polymorphic forms. Reproduce synthesis/purification protocols from primary literature.

- Cross-validate with DSC (Differential Scanning Calorimetry) to detect polymorph transitions and ensure thermal data alignment .

Q. How do substituent effects (e.g., chlorine position) alter the bioactivity of diphenylacetate esters?

- Experimental Design :

- Synthesize analogs with substituents at ortho, meta, and para positions.

- Compare receptor binding affinities (e.g., M1 vs. M3 selectivity) and metabolic stability in liver microsomes.

- Structural data (e.g., X-ray crystallography) can clarify steric/electronic interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.